2-Phenyl-tetrahydrofuran chemical properties
2-Phenyl-tetrahydrofuran chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-tetrahydrofuran (2-Ph-THF), a heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with a phenyl group at the C2 position, stands as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural combination of a cyclic ether and an aromatic moiety imparts a versatile reactivity profile, making it a valuable building block for more complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties of 2-Ph-THF, including its synthesis, spectroscopic signature, reactivity, and applications, offering field-proven insights for professionals in chemical research and drug development.
Core Physicochemical and Structural Data
2-Phenyl-tetrahydrofuran, with the IUPAC name 2-phenyloxolane, is an organic compound whose properties are defined by its constituent functional groups.[1] The tetrahydrofuran (THF) ring provides a stable, polar, cyclic ether framework, while the phenyl group introduces aromaticity and a site for electrophilic substitution.[1]
Table 1: Physicochemical Properties of 2-Phenyl-tetrahydrofuran
| Property | Value | Reference |
| CAS Number | 16133-83-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| IUPAC Name | 2-phenyloxolane | [1] |
| Canonical SMILES | C1CC(OC1)C2=CC=CC=C2 | [1] |
| LogP | 2.53810 | [2] |
| PSA (Polar Surface Area) | 9.23 Ų | [2] |
Synthesis Methodologies: From Classic to Contemporary
The synthesis of 2-Ph-THF and its derivatives can be achieved through various strategic approaches, each with distinct advantages concerning yield, stereoselectivity, and substrate scope. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Acid-Catalyzed Cyclization
A foundational and straightforward method for synthesizing 2-Ph-THF is the acid-catalyzed intramolecular cyclization of 2-phenyl-1,4-butanediol.[4] This reaction proceeds via protonation of a hydroxyl group, followed by the loss of water to form a secondary carbocation. The remaining terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered THF ring.
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Causality: The use of strong acids like sulfuric or hydrochloric acid is critical to facilitate the formation of the oxonium ion intermediate, which is a necessary step for the subsequent nucleophilic attack that closes the ring.[4]
Reductive Cycloetherification of Diketones
Modern catalytic methods offer highly efficient and diastereoselective routes. A notable example is the reductive cycloetherification of 1,4-diketones using a simple triarylborane catalyst and dihydrogen (H₂) as a clean reductant.[5] This method is particularly powerful for accessing cis-α,α′-disubstituted tetrahydrofurans with high stereoselectivity.[5]
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Expert Insight: The advantage of using H₂ over traditional reducing agents like silanes is twofold: it is more cost-effective and environmentally benign (producing only water as a byproduct), and it can provide superior stereoselectivity in this catalytic system.[5]
Advanced Organometallic Approaches
For the synthesis of more complex or stereochemically defined 2,5-disubstituted THF derivatives, which can include 2-Ph-THF analogues, organometallic strategies are employed.[4] A patented method involves a two-step process:
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Reduction: A five-membered lactone is reduced to an acetal using diisobutylaluminum hydride (DIBAL) at low temperatures (-40°C to -80°C).[4]
-
Alkylation/Arylation: The resulting acetal is reacted with a monoalkyl (or aryl) zinc halide in the presence of a Lewis acid catalyst to form the 2-substituted THF with high stereoselectivity.[4]
-
Self-Validation: The low-temperature condition for the DIBAL reduction is crucial to prevent over-reduction to the diol. The subsequent Lewis acid-catalyzed reaction with the organozinc reagent ensures controlled substitution at the anomeric center of the acetal.
Experimental Workflow: Synthesis via Organozinc Reagent
Below is a generalized workflow based on advanced synthetic strategies.
Caption: Workflow for Stereoselective 2-Ph-THF Synthesis.
Spectroscopic Characterization
The structural elucidation of 2-Phenyl-tetrahydrofuran relies on standard spectroscopic techniques. The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint of the molecule.
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¹H NMR: The proton NMR spectrum of the parent tetrahydrofuran shows two signals corresponding to the protons at the α (C2/C5) and β (C3/C4) positions, appearing around 3.7 ppm and 1.8 ppm, respectively.[6] For 2-Ph-THF, the spectrum is more complex due to the phenyl substituent breaking the molecule's symmetry. One would expect distinct multiplets for the protons on the THF ring and signals in the aromatic region (typically 7.2-7.7 ppm) for the phenyl protons.
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¹³C NMR: The carbon spectrum will show distinct signals for each of the four unique carbons in the THF ring and the carbons of the phenyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations for both the aliphatic THF ring and the aromatic phenyl group. A prominent C-O-C stretching band, characteristic of cyclic ethers, is also a key feature.[7][8][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 148.[2] Fragmentation patterns often involve the loss of parts of the THF ring or cleavage at the benzylic position.[10]
Table 2: Anticipated Spectroscopic Data for 2-Phenyl-tetrahydrofuran
| Technique | Feature | Anticipated Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Phenyl Protons | ~ 7.2 - 7.7 ppm (multiplet) |
| C2-H Proton (methine) | ~ 4.9 - 5.1 ppm (triplet or dd) | |
| C5-H₂ Protons (methylene) | ~ 3.8 - 4.1 ppm (multiplet) | |
| C3/C4-H₂ Protons (methylene) | ~ 1.8 - 2.3 ppm (multiplet) | |
| IR | C-H Stretch (Aromatic) | ~ 3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~ 2850-2960 cm⁻¹ | |
| C=C Stretch (Aromatic) | ~ 1450-1600 cm⁻¹ | |
| C-O-C Stretch (Ether) | ~ 1050-1150 cm⁻¹ | |
| MS (EI) | Molecular Ion (M⁺) | m/z 148 |
Note: Exact NMR chemical shifts can vary based on the solvent and experimental conditions.
Chemical Reactivity
The reactivity of 2-Ph-THF is a duality of its two core components: the saturated ether ring and the aromatic phenyl group.
Reactions of the Tetrahydrofuran Ring
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Ring-Opening Reactions: Under strong acidic or basic conditions, the THF ring can undergo cleavage to yield linear alcohols or other functionalized products.[1] This reactivity is fundamental to using THF derivatives as synthetic intermediates.
-
Oxidation: The benzylic C-H bond at the C2 position is susceptible to oxidation. Treatment with suitable oxidizing agents can convert 2-Ph-THF into the corresponding ketone or lactone.[4]
-
Reduction: The ether linkage is generally stable to reduction, but under harsh conditions or with specific reagents like lithium aluminum hydride, reduction can occur, potentially leading to alcohols.[4]
Reactions of the Phenyl Group
-
Electrophilic Aromatic Substitution (EAS): The phenyl ring is amenable to standard EAS reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed under appropriate conditions, allowing for functionalization of the aromatic core.[1][4] The THF moiety acts as an ortho-, para-directing group, although its influence is generally mild.
Caption: Key Reactivity Pathways for 2-Phenyl-tetrahydrofuran.
Applications in Research and Development
The unique structural attributes of 2-Ph-THF make it a valuable scaffold in several scientific domains.
-
Organic Synthesis: Its role as a building block is paramount. The THF moiety is a common structural motif in natural products, and 2-Ph-THF serves as a precursor for more elaborate heterocyclic systems.[1][5]
-
Medicinal Chemistry: The tetrahydrofuran ring is a privileged structure found in numerous bioactive molecules and approved drugs, including HIV protease inhibitors.[11] The phenyl group can engage in crucial π-π stacking interactions with aromatic amino acid residues in protein targets.[4] Therefore, 2-Ph-THF and its derivatives are attractive starting points for the synthesis of novel drug candidates.[1]
-
Material Science: The stability and properties of the cyclic ether structure suggest potential applications in the development of novel polymers and materials.[1]
-
Agrochemicals: Some studies have explored the herbicidal properties of 2-Ph-THF, indicating potential applications in agricultural chemistry.[4]
Conclusion
2-Phenyl-tetrahydrofuran is a versatile heterocyclic compound with a well-defined set of chemical properties. Its synthesis is accessible through multiple pathways, its structure is readily confirmed by modern spectroscopy, and its reactivity can be selectively targeted at either the ether ring or the aromatic group. For scientists in drug discovery and chemical development, 2-Ph-THF represents a valuable and adaptable scaffold, offering a gateway to a wide range of more complex and potentially bioactive molecules.
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